molecular formula C8H6O3 B11954923 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione CAS No. 3097-60-7

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

Cat. No.: B11954923
CAS No.: 3097-60-7
M. Wt: 150.13 g/mol
InChI Key: UTFGPLWKZPCLCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione typically involves the reaction of maleic anhydride with furan under specific conditions . The reaction is carried out in an inert solvent such as toluene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione can be compared with other similar compounds, such as:

Properties

CAS No.

3097-60-7

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

8-oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h1-6H

InChI Key

UTFGPLWKZPCLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C3C2C(=O)OC3=O

Origin of Product

United States

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